6-cyclopropyl-1-methyl-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a methyl group, and an imidazole moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazolopyridine core, the introduction of the cyclopropyl and methyl groups, and the attachment of the imidazole moiety. Common synthetic routes may include:
Formation of the Pyrazolopyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Cyclopropyl and Methyl Groups: These groups can be introduced via alkylation reactions using cyclopropyl and methyl halides.
Attachment of the Imidazole Moiety: This step may involve the use of imidazole derivatives and coupling reactions to attach the imidazole group to the phenyl ring.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole moiety, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.
Comparison with Similar Compounds
Similar compounds to 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE include other pyrazolopyridine derivatives and compounds with similar structural features, such as:
Pyrazolopyrimidines: These compounds share a similar core structure but differ in the heterocyclic ring.
Imidazole Derivatives: Compounds containing the imidazole moiety, which may exhibit similar biological activities.
Cyclopropyl-Containing Compounds: Molecules with cyclopropyl groups that may have comparable chemical reactivity.
The uniqueness of 6-CYCLOPROPYL-1-METHYL-N~4~-[4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C21H20N6O |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-cyclopropyl-1-methyl-N-[4-(2-methylimidazol-1-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N6O/c1-13-22-9-10-27(13)16-7-5-15(6-8-16)24-21(28)17-11-19(14-3-4-14)25-20-18(17)12-23-26(20)2/h5-12,14H,3-4H2,1-2H3,(H,24,28) |
InChI Key |
QKDCHRXQQUPKEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=C3C=NN4C)C5CC5 |
Origin of Product |
United States |
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